(Hexyloxy)acetaldehyde

説明

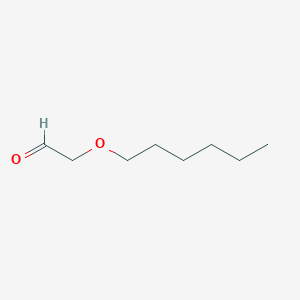

(Hexyloxy)acetaldehyde (CAS# 68133-72-2) is an oxygenated organic compound with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol. Structurally, it consists of an acetaldehyde backbone (CH₃CHO) modified by a hexyloxy group (-O-C₆H₁₃) at the aldehyde carbon, forming an ether-aldehyde hybrid.

Key characteristics include:

- Functional groups: Aldehyde (-CHO) and ether (-O-).

- Synonym: Acetaldehyde, ((3Z)-3-hexenyloxy)- (indicating a cis-configuration in the hexenyl chain).

特性

CAS番号 |

17597-96-5 |

|---|---|

分子式 |

C8H16O2 |

分子量 |

144.21 g/mol |

IUPAC名 |

2-hexoxyacetaldehyde |

InChI |

InChI=1S/C8H16O2/c1-2-3-4-5-7-10-8-6-9/h6H,2-5,7-8H2,1H3 |

InChIキー |

NNBJGVGKBIFRHE-UHFFFAOYSA-N |

SMILES |

CCCCCCOCC=O |

正規SMILES |

CCCCCCOCC=O |

他のCAS番号 |

17597-96-5 |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Group Analysis

The table below highlights structural differences and similarities between (Hexyloxy)acetaldehyde and related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| This compound | C₈H₁₄O₂ | 142.20 | Aldehyde, ether | Hexyloxy group attached to aldehyde |

| Acetaldehyde | C₂H₄O | 44.05 | Aldehyde | Simplest aldehyde (CH₃CHO) |

| Hexyl acetate | C₈H₁₆O₂ | 144.21 | Ester | Acetic acid esterified with hexanol |

| Methoxyacetaldehyde | C₃H₆O₂ | 74.08 | Aldehyde, ether | Methoxy group (-OCH₃) attached to CH₃CHO |

| Hexaldehyde | C₆H₁₂O | 100.16 | Aldehyde | Linear hexyl chain terminating in -CHO |

Reactivity and Stability

- This compound: The ether group may reduce reactivity compared to unmodified acetaldehyde. However, the aldehyde group remains susceptible to nucleophilic addition and oxidation. No specific reactivity data are provided, but analogous aldehydes (e.g., acetaldehyde) react violently with strong acids, bases, and oxidizing agents .

- Acetaldehyde : Highly reactive; undergoes polymerization, oxidation (to acetic acid), and condensation reactions. Reacts explosively with ammonia, halogens, and peroxides .

- Hexyl acetate: As an ester, it is relatively stable under neutral conditions but hydrolyzes in acidic or alkaline environments to hexanol and acetic acid .

- Methoxyacetaldehyde : Similar to this compound but with a shorter methoxy chain, likely increasing volatility and reducing hydrophobicity .

Environmental Impact

- Acetaldehyde : Contributes to atmospheric VOC levels; forms artifacts in ozone-rich environments (e.g., Teflon tubing interactions) .

- This compound: No direct data, but its persistence and biodegradability depend on the hexyl chain’s hydrophobicity and ether linkage stability.

- Hexyl acetate : Likely low environmental risk due to ester hydrolysis in water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。